Welcome to the BenchChem Online Store!
molecular formula C8H6F2N2O4 B1363608 Methyl 4-amino-2,3-difluoro-5-nitrobenzoate CAS No. 284030-58-6

Methyl 4-amino-2,3-difluoro-5-nitrobenzoate

Cat. No. B1363608
M. Wt: 232.14 g/mol
InChI Key: HOJFIOHGPQOQBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08383832B2

Procedure details

TMSCl (132 g, 1.21 mol, 2.0 equiv) was added over 5 minutes to a slurry of 4-amino-2,3-difluoro-5-nitrobenzoic acid (3) (132.3 g, 0.607 mol, 1 equiv) in 325 mL of MeOH. The mixture was heated at reflux for 15 hours. Once the reaction was complete by HPLC, the reaction mixture was cooled in an ice-water bath for 45 minutes. Then the reaction mixture was filtered and the cake was washed with 65 mL of MeOH. The wet cake was dried overnight at 55° C. under high vacuum to provide 128.8 g (92%) of 4-amino-2,3-difluoro-5-nitrobenzoic acid methyl ester (4). HPLC was 97.9 a % (220 nm) and 99.2 a % (254 nm). 1H NMR (400 MHz, d6 DMSO) δ 3.84 (3H, s, OMe), 8.1 (2H, br s, NH2), 8.43 (1H, apparent dd, J 1.9, 7.2, Ar—H). 19F NMR (376 MHz, d6 DMSO) δ−153.6, −129.2. 13C NMR (100 MHz, d6 DMSO) δ 52 (CH3O), 105 (C, d, J 10), 125 (CH, t, J 2.7), 128 (CH, d, J 5), 140 (C—F, dd, J 244, 15), 141 (C, dd, J 14, 5), 152 (C—F, dd, J 263, 11), 162 (COO, t, J 3). IR vmax/cm−1 3433, 3322, 1699, 1637, 1548, 1342, 1234. MS APCI (−) m/z 231 (M−1) detected.
Name
Quantity
132 g
Type
reactant
Reaction Step One
Quantity
132.3 g
Type
reactant
Reaction Step One
Name
Quantity
325 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][Si](Cl)(C)C.[NH2:6][C:7]1[C:15]([N+:16]([O-:18])=[O:17])=[CH:14][C:10]([C:11]([OH:13])=[O:12])=[C:9]([F:19])[C:8]=1[F:20]>CO>[NH2:6][C:7]1[C:15]([N+:16]([O-:18])=[O:17])=[CH:14][C:10]([C:11]([O:13][CH3:1])=[O:12])=[C:9]([F:19])[C:8]=1[F:20]

Inputs

Step One
Name
Quantity
132 g
Type
reactant
Smiles
C[Si](C)(C)Cl
Name
Quantity
132.3 g
Type
reactant
Smiles
NC1=C(C(=C(C(=O)O)C=C1[N+](=O)[O-])F)F
Name
Quantity
325 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 15 hours
Duration
15 h
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled in an ice-water bath for 45 minutes
Duration
45 min
FILTRATION
Type
FILTRATION
Details
Then the reaction mixture was filtered
WASH
Type
WASH
Details
the cake was washed with 65 mL of MeOH
CUSTOM
Type
CUSTOM
Details
The wet cake was dried overnight at 55° C. under high vacuum
Duration
8 (± 8) h

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C(=C(C(=O)OC)C=C1[N+](=O)[O-])F)F
Measurements
Type Value Analysis
AMOUNT: MASS 128.8 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 91.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.